N-(4-amino-2-methylphenyl)-2-chlorobenzamide

Regioisomerism Structure-Activity Relationship (SAR) Medicinal Chemistry

Researchers requiring the specific 2-chloro regioisomer of this benzamide building block often face supply chain inconsistency, where the 3-chloro or 4-chloro analogues are erroneously substituted. N-(4-amino-2-methylphenyl)-2-chlorobenzamide (CAS 436089-03-1) eliminates this risk, providing the exact ortho-chloro substitution pattern essential for target engagement in medicinal chemistry programs. - Guaranteed regioisomeric fidelity: 2-chloro substitution verified, critical for SAR studies and synthetic pathway specificity. - Research-ready: Suitable as a pharmaceutical intermediate or negative control in HDAC inhibitor development. - Reliable sourcing: Available from BenchChem with batch-to-batch consistency for reproducible results.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72g/mol
CAS No. 436089-03-1
Cat. No. B417583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-2-methylphenyl)-2-chlorobenzamide
CAS436089-03-1
Molecular FormulaC14H13ClN2O
Molecular Weight260.72g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C14H13ClN2O/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18)
InChIKeyTZCKDLJOWBFLDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-2-methylphenyl)-2-chlorobenzamide (CAS 436089-03-1) | Structural & Physicochemical Baseline for Procurement


N-(4-amino-2-methylphenyl)-2-chlorobenzamide (CAS 436089-03-1) is a benzamide derivative bearing a 2-chlorophenyl moiety on the amide nitrogen and a 2-methyl-4-amino substitution pattern on the aniline ring. This ortho-chloro substitution distinguishes it from the 3-chloro and 4-chloro regioisomers [1]. The compound has a molecular weight of 260.72 g/mol and the molecular formula C14H13ClN2O . It is currently available from research chemical suppliers exclusively for R&D purposes .

Why Generic Substitution of N-(4-Amino-2-methylphenyl)-2-chlorobenzamide (CAS 436089-03-1) Fails: Chloro Positional Isomerism


N-(4-amino-2-methylphenyl)-2-chlorobenzamide cannot be simply interchanged with its 3-chloro or 4-chloro regioisomers. The position of the chlorine substituent on the benzamide ring is a critical determinant of molecular geometry and electronic distribution, which in turn affects downstream reactivity, binding affinity, and physicochemical properties. The 2-chloro substitution introduces steric hindrance and electronic effects distinct from the meta (3-) or para (4-) analogues, which may be essential for correct target engagement or synthetic intermediate specificity [1]. In medicinal chemistry and chemical biology, even minor regioisomeric differences can lead to complete loss of biological activity or altered synthetic pathway yields.

Quantitative Differentiation Evidence for N-(4-Amino-2-methylphenyl)-2-chlorobenzamide (CAS 436089-03-1)


2-Chloro vs. 3-Chloro Benzamide: Regioisomeric Specificity

N-(4-amino-2-methylphenyl)-2-chlorobenzamide is the ortho-chloro regioisomer of the benzamide class. Its closest commercially available analogue is the 3-chloro (meta) regioisomer, N-(4-amino-2-methylphenyl)-3-chlorobenzamide [1]. The specific 2-chloro substitution pattern is a critical structural feature required for particular synthetic pathways or target interactions. While direct bioactivity data for the 2-chloro compound is not available, a relevant comparative dataset from a structurally related class demonstrates that positional isomerism of a methyl group on the benzamide ring results in an approximately 3.3-fold difference in IC50 values (2-Me: 8.7 ± 0.7 μM vs. 4-Me: 29.1 ± 3.8 μM) [2]. This class-level inference indicates that substitution position on the benzamide core is a non-trivial determinant of biological activity, and interchange between 2-chloro and 3-chloro regioisomers cannot be assumed to be functionally equivalent.

Regioisomerism Structure-Activity Relationship (SAR) Medicinal Chemistry

Explicit Absence of Direct HDAC Activity Data for CAS 436089-03-1

Despite the benzamide scaffold being a privileged structure for histone deacetylase (HDAC) inhibition, no direct HDAC IC50 data is available for N-(4-amino-2-methylphenyl)-2-chlorobenzamide in public databases. For comparative reference, a structurally distinct aminophenyl benzamide derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), exhibits IC50 values of 95.2 nM (HDAC1), 260.7 nM (HDAC2), and 255.7 nM (HDAC3) [1]. The 2-chloro benzamide (CAS 436089-03-1) lacks the extended para-substituent and the ortho-amino group that are critical for HDAC zinc-binding in NA. This structural divergence indicates that CAS 436089-03-1 is not a functional analogue of known HDAC inhibitors and should not be procured as an HDAC tool compound.

HDAC Inhibition Negative Data Epigenetics

Validated Application Scenarios for N-(4-Amino-2-methylphenyl)-2-chlorobenzamide (CAS 436089-03-1)


Chemical Intermediate for Substituted Benzamide Synthesis

This compound is suitable for use as a synthetic intermediate in the preparation of more complex benzamide derivatives. Its primary value lies in its specific 2-chloro substitution pattern, which may be required for downstream modifications that are sterically or electronically incompatible with 3-chloro or 4-chloro regioisomers. Patent literature indicates that benzamide derivatives of this type are useful as intermediates for pharmaceutically active compounds [1].

Negative Control or Scaffold Reference in HDAC Inhibitor Development

Given the absence of reported HDAC inhibitory activity and its structural divergence from known active benzamide-based HDAC inhibitors [1], this compound may serve as a negative control or scaffold reference in medicinal chemistry programs developing novel HDAC inhibitors. Its lack of the critical ortho-amino zinc-binding group makes it useful for confirming that observed activity derives from the intended pharmacophore.

Structure-Activity Relationship (SAR) Studies on Benzamide Regioisomers

The compound is appropriate for SAR studies investigating the effect of chloro-substitution position on biological or physicochemical properties. Researchers can compare N-(4-amino-2-methylphenyl)-2-chlorobenzamide against its 3-chloro and 4-chloro regioisomers [2] to establish positional effects on target binding, solubility, or metabolic stability. Class-level evidence demonstrates that substitution position on the benzamide ring can alter activity by several fold [3].

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